N'-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C33H27N5O3S and a molecular weight of 573.679 g/mol This compound is notable for its unique structure, which includes an anthrylmethylidene group and a triazolylsulfanylacetohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves multiple steps. The general synthetic route includes the condensation of 9-anthraldehyde with 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation process
Chemical Reactions Analysis
N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N’-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can be compared to other similar compounds, such as:
N’-[(E)-9-Anthrylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide: This compound has a similar structure but with different substituents on the triazole ring.
N’-[(E)-9-Anthrylmethylidene]-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide: Another similar compound with variations in the substituents on the triazole ring.
Properties
Molecular Formula |
C33H27N5O3S |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C33H27N5O3S/c1-40-26-15-11-22(12-16-26)32-36-37-33(38(32)25-13-17-27(41-2)18-14-25)42-21-31(39)35-34-20-30-28-9-5-3-7-23(28)19-24-8-4-6-10-29(24)30/h3-20H,21H2,1-2H3,(H,35,39)/b34-20+ |
InChI Key |
OPRHWJVPKPPEIF-QXUDOOCXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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